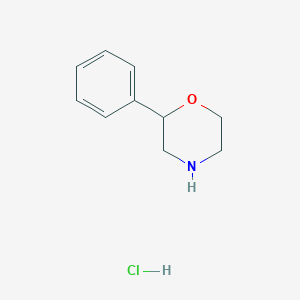

2-Phenylmorpholine hydrochloride

Description

Overview of 2-Phenylmorpholine (B1329631) Hydrochloride

2-Phenylmorpholine hydrochloride is the salt form of 2-phenylmorpholine, a chemical compound that serves as the parent structure for a class of compounds known as substituted phenylmorpholines. wikipedia.org This core structure consists of a morpholine (B109124) ring to which a phenyl group is attached at the second position. The hydrochloride salt is formed by the reaction of 2-phenylmorpholine with hydrochloric acid, a common practice in medicinal chemistry to improve the stability and solubility of amine-containing compounds. nih.gov

In its own right, 2-phenylmorpholine (also known by the code name PAL-632) is recognized as a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org This action suggests that it possesses stimulant properties. The fundamental structure of 2-phenylmorpholine is the basis for more complex derivatives that have been explored for various pharmacological activities. wikipedia.org

The synthesis of 2-phenylmorpholine can be achieved through various chemical pathways. One method involves the cyclization of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine by heating it in the presence of hydrochloric acid. prepchem.com Other synthetic routes for its enantiomers, (S)-2-phenylmorpholine and (R)-2-phenylmorpholine, have also been described in chemical literature, often involving multi-step processes starting from different precursors. chemicalbook.comchemicalbook.com

Historical Context and Significance in Medicinal Chemistry

The significance of the 2-phenylmorpholine scaffold in medicinal chemistry is largely tied to its substituted derivatives, most notably phenmetrazine. wikipedia.org Phenmetrazine (3-methyl-2-phenylmorpholine) is a well-known stimulant and anorectic that gained popularity in the mid-20th century. The exploration of phenmetrazine and its analogs paved the way for a deeper investigation into the structure-activity relationships of the phenylmorpholine class.

Researchers in medicinal chemistry have systematically modified the 2-phenylmorpholine structure to create a range of derivatives with varying pharmacological profiles. wikipedia.org These modifications include the addition of substituents to the nitrogen atom and the phenyl ring, as well as alterations to the morpholine ring itself. This has led to the development of compounds like phendimetrazine, which is another anorectic agent. wikipedia.org

The historical investigation into these compounds has been driven by the search for therapeutic agents for conditions such as obesity and attention deficit hyperactivity disorder (ADHD). wikipedia.org The 2-phenethylamine motif, a key component of the 2-phenylmorpholine structure, is a well-established pharmacophore present in many biologically active compounds, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). nih.gov This has made the phenylmorpholine framework a continued subject of interest for designing new psychoactive and therapeutic agents.

Current Research Landscape and Future Directions

The current research landscape for 2-phenylmorpholine and its analogs continues to evolve. While the parent compound itself is primarily a tool for research, investigations into its derivatives remain active. A significant area of interest is the development of novel monoamine neurotransmitter releasers with specific selectivity profiles. wikipedia.org The goal is to design compounds that can offer therapeutic benefits with a reduced potential for undesirable effects.

Modern research employs advanced chemical synthesis techniques to create novel analogs with precise stereochemistry, as the spatial arrangement of atoms can significantly impact pharmacological activity. The synthesis of specific enantiomers, such as (S)-2-phenylmorpholine and (R)-2-phenylmorpholine, allows for a more detailed understanding of their interaction with biological targets. chemicalbook.comchemicalbook.com

Future research is likely to focus on several key areas. Firstly, the exploration of 2-phenylmorpholine derivatives as potential treatments for a broader range of neurological and psychiatric disorders is an ongoing pursuit. Secondly, there is a continued effort to understand the detailed molecular mechanisms by which these compounds interact with monoamine transporters. This includes computational modeling and in vitro pharmacological assays to predict and confirm the activity of new analogs.

The following table presents the monoamine release data for 2-phenylmorpholine and some related compounds, illustrating the impact of structural modifications on neurotransmitter release.

| Compound | Norepinephrine (NE) EC50 (nM) | Dopamine (DA) EC50 (nM) | Serotonin (B10506) (5-HT) EC50 (nM) |

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |

| Phendimetrazine | >10,000 | >10,000 | >100,000 |

| Pseudophenmetrazine | 514 | >10,000 (RI) | >10,000 |

| Data sourced from Rothman et al. (2002) as cited in Wikipedia. wikipedia.org The EC50 value represents the concentration of a compound that elicits a half-maximal response; a smaller value indicates greater potency. |

Properties

IUPAC Name |

2-phenylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKUJBAIFSUTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492453 | |

| Record name | 2-Phenylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23972-42-1 | |

| Record name | 2-Phenylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Modifications of 2 Phenylmorpholine Hydrochloride

Synthetic Pathways for 2-Phenylmorpholine (B1329631) and its Hydrochloride Salt

The construction of the 2-phenylmorpholine ring system can be achieved through various synthetic strategies, ranging from traditional multi-step procedures to more modern and efficient methodologies.

Classical approaches to synthesizing the 2-phenylmorpholine core often involve the cyclization of a linear amino alcohol precursor. One common method involves the acid-catalyzed dehydration of an N-substituted ethanolamine (B43304) derivative. For instance, the synthesis of 2-phenylmorpholine can be accomplished by heating N-(2'-hydroxy-2'-phenylethyl)-ethanolamine in the presence of 6N hydrochloric acid. prepchem.com This reaction proceeds through the formation of a carbocation intermediate, followed by intramolecular cyclization to form the morpholine (B109124) ring. The resulting base is then typically converted to its hydrochloride salt for improved stability and handling.

Another established route starts with the reaction of styrene (B11656) oxide with an amino alcohol, such as 2-ethylamino-1-ethanol, in a solvent like methanol. The resulting intermediate is then treated with concentrated sulfuric acid to induce cyclization. The final product, in this case, 2-phenyl-4-ethyl-morpholine, is precipitated as the hydrochloride salt using hydrochloric ethanol (B145695) and purified by recrystallization. google.com

A different classical approach utilizes substituted anilines and 2-chloroethyl ether. google.com This method involves the direct heating of an aniline (B41778) with an excess of 2-chloroethyl ether in the presence of an alkali to facilitate the ring-closing reaction. google.com This process is often carried out without a solvent, which can be advantageous in terms of cost and environmental impact. google.com

| Starting Material(s) | Key Reagents/Conditions | Product | Reference |

| N-(2'-hydroxy-2'-phenylethyl)-ethanolamine | 6N Hydrochloric acid, heat (110°C) | 2-Phenylmorpholine | prepchem.com |

| Styrene oxide, 2-ethylamino-1-ethanol | 1. Methanol, reflux; 2. H₂SO₄; 3. Hydrochloric ethanol | 2-phenyl-4-ethyl-morpholine hydrochloride | google.com |

| Substituted aniline, 2-chloroethyl ether | Alkali, heat (130-180°C) | N-phenylmorpholine derivative | google.com |

The synthesis of specific enantiomers of 2-phenylmorpholine is crucial as biological activity is often stereospecific. Stereoselective synthesis aims to produce a single enantiomer, avoiding the need for challenging and often inefficient resolution of a racemic mixture.

One strategy for synthesizing (S)-2-phenylmorpholine involves the use of a chiral precursor. For example, (S)-tert-butyl 2-phenylmorpholine-4-carboxylate can be deprotected using hydrochloric acid in dioxane. chemicalbook.com The reaction is stirred overnight at room temperature, followed by workup involving extraction and basification to yield the desired (S)-2-phenylmorpholine. chemicalbook.com

Similarly, the (R)-enantiomer can be synthesized from a protected morpholine precursor, such as (2R)-4-[(4-methylphenyl)sulfonyl]-2-phenylmorpholine. chemicalbook.com The stereochemistry at the C2 position is established early in the synthetic sequence and carried through to the final product. The synthesis of specific enantiomers often relies on the availability of chiral starting materials like (S)-(-)-2-Phenylglycinol or (S)-Styrene oxide. chemicalbook.com

| Precursor | Key Reagents/Conditions | Product | Reference |

| (S)-tert-butyl 2-phenylmorpholine-4-carboxylate | 4N HCl in dioxane, then NaOH | (S)-2-phenylmorpholine | chemicalbook.com |

| (2R)-4-[(4-methylphenyl)sulfonyl]-2-phenyl-morpholine | Pyrrolidine, samarium diiodide, water in THF | (R)-2-phenylmorpholine | chemicalbook.com |

Recent research has focused on developing more environmentally friendly and efficient syntheses of morpholines. A significant advancement is the use of ethylene (B1197577) sulfate (B86663) as a reagent for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgchemrxiv.org This method is a simple, high-yielding, one or two-step, redox-neutral protocol that uses inexpensive reagents like ethylene sulfate and potassium tert-butoxide (tBuOK). chemrxiv.orgchemrxiv.org This approach avoids the use of hazardous reagents and reduces waste compared to traditional methods that might involve chloroacetyl chloride and subsequent reduction steps. chemrxiv.org The key to this methodology is the clean isolation of monoalkylation products from the SN2 reaction between the amine and ethylene sulfate. chemrxiv.orgchemrxiv.org

Another approach that aligns with green chemistry principles is the solvent-free synthesis of N-phenylmorpholines by heating an aniline with 2-chloroethyl ether and an organic base. google.com By eliminating the solvent, this method reduces waste and simplifies the purification process. google.com These novel methodologies represent a move towards more sustainable chemical manufacturing. chemrxiv.orgchemrxiv.org

Derivatization Strategies for 2-Phenylmorpholine Core

The 2-phenylmorpholine scaffold can be readily modified at two primary locations: the phenyl ring and the nitrogen atom of the morpholine ring. These modifications allow for the synthesis of a diverse library of compounds with varied properties.

Introducing substituents onto the phenyl ring of 2-phenylmorpholine can significantly alter its chemical and biological properties. A variety of substituted analogues have been synthesized, including those with fluorine, chlorine, and methyl groups at various positions on the aromatic ring. wikipedia.org

For example, the synthesis of 2-(o-tolyl)-4-methyl-morpholine hydrochloride begins with o-methylacetophenone, which is brominated and then reacted with 2-methylamino-ethanol to form the amino alcohol intermediate. google.com Subsequent cyclization with sulfuric acid yields the tolyl-substituted morpholine. google.com Similarly, more complex substitution patterns can be achieved, such as in the synthesis of N-(2-fluoro-4-bromophenyl) morpholine, which starts from the corresponding substituted aniline and 2-chloroethyl ether. google.com

| Parent Compound | Substitution | Example Derivative | Reference |

| 2-Phenylmorpholine | 3-Fluoro | 3-Fluorophenmetrazine | wikipedia.org |

| 2-Phenylmorpholine | 4-Fluoro | 4-Fluorophenmetrazine | wikipedia.org |

| 2-Phenylmorpholine | 2-Methyl (ortho-tolyl) | 2-o-tolyl-4-methyl-morpholine | google.com |

| 2-Phenylmorpholine | 4-Methyl | 4-Methylphenmetrazine | wikipedia.org |

| 2-Phenylmorpholine | 2-Fluoro, 4-Bromo | N-(2-fluoro-4-bromophenyl) morpholine | google.com |

The nitrogen atom of the morpholine ring is a common site for modification, typically through N-alkylation or N-acylation reactions. These modifications can influence the compound's physical properties and how it interacts with biological systems. Substituted phenylmorpholines are chemical derivatives of 2-phenylmorpholine. wikipedia.org

Examples of N-substituted derivatives include 2-phenyl-4-ethyl-morpholine and 2-o-tolyl-4-methyl-morpholine. google.com The synthesis of these compounds involves using an N-substituted aminoethanol in the initial reaction or by subsequent alkylation of the secondary amine of the 2-phenylmorpholine core. Other examples from the broader class of phenylmorpholines include phendimetrazine, which features both an N-methyl and a C3-methyl group, and 4-isopropyl-2-phenylmorpholine. wikipedia.org

Substitutions at Other Positions of the Morpholine Ring

The core structure of 2-phenylmorpholine offers several sites for substitution, allowing for the creation of a diverse library of derivatives. wikipedia.orgwikipedia.org Beyond the phenyl group, the morpholine ring itself can be modified at various positions to alter the compound's properties.

Research has explored the introduction of substituents at the C3, C5, and C6 positions of the morpholine ring. For instance, the synthesis of 2-phenyl-3-methylmorpholine, also known as phenmetrazine, and 2-phenyl-3,4-dimethylmorpholine (phendimetrazine) are well-documented examples of C3 and C4-N methylation. wikipedia.orgwikipedia.org Further investigations have led to the creation of compounds like 2-phenyl-5-methylmorpholine (isophenmetrazine) and 2-phenyl-3,6-dimethylmorpholine, highlighting the feasibility of substitutions at the C5 and C6 positions. wikipedia.org

The synthetic strategies to achieve these substitutions often involve multi-step processes. A general approach may start with a substituted aniline and 2-chloroethyl ether, which are heated in the presence of an alkali to facilitate a ring-closing reaction. google.com This method has proven effective for generating N-phenylmorpholine derivatives with steric hindrance. google.com Another versatile method involves the reductive amination of an appropriate α-bromo-propiophenone with 2-aminoethanol, followed by cyclization.

The introduction of different functional groups at these positions can significantly influence the molecule's biological activity. For example, some N-propyl substituted derivatives have been shown to act as dopamine (B1211576) receptor agonists. wikipedia.org A variety of substituted phenylmorpholines have been investigated for potential medical applications. wikipedia.org

Table 1: Examples of Substituted 2-Phenylmorpholine Derivatives

| Compound Name | Substitution Position(s) |

| Phenmetrazine | C3-methyl |

| Phendimetrazine | C3-methyl, N4-methyl |

| Isophenmetrazine | C5-methyl |

| 2-phenyl-3,6-dimethylmorpholine | C3-methyl, C6-methyl |

| 3-fluorophenmetrazine | Phenyl ring-C3-fluoro |

| 4-fluorophenmetrazine | Phenyl ring-C4-fluoro |

Chiral Purity and Enantiomeric Resolution Techniques

2-Phenylmorpholine possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The stereochemistry at this center is a critical determinant of the compound's pharmacological activity. Therefore, obtaining enantiomerically pure forms of 2-phenylmorpholine and its derivatives is of significant interest.

Several methods are employed to achieve chiral purity:

Chiral Resolution: This classic technique involves the separation of a racemic mixture into its individual enantiomers. One common approach is through the formation of diastereomeric salts. A racemic mixture of 2-phenylmorpholine can be reacted with a chiral resolving agent, such as a chiral acid, to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of 2-phenylmorpholine can be recovered.

Enantioselective Synthesis: This modern approach aims to selectively produce a single enantiomer from the outset, avoiding the need for a resolution step. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of morpholines. nih.gov For example, an organocatalytic, enantioselective chlorination of an aldehyde can be a key step in producing a chiral precursor. nih.gov Biocatalysis, utilizing enzymes like imine reductases (IREDs), has also been successfully applied to the synthesis of enantiomerically pure (S)-3-(4-(trifluoromethyl)phenyl)morpholine on a large scale. digitellinc.com

Asymmetric Synthesis: This involves using chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. For instance, palladium-catalyzed asymmetric tandem allylic substitution has been explored for the asymmetric synthesis of aminomethyl morpholines. scilit.com

The choice of method often depends on factors such as scalability, cost-effectiveness, and the desired enantiomeric excess (% ee).

Prodrug Design and Development of 2-Phenylmorpholine Analogs

To enhance the therapeutic potential of 2-phenylmorpholine and its analogs, researchers have explored the design of prodrugs. google.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve various properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

For 2-phenylmorpholine analogs, the amine group on the morpholine ring is a common site for modification to create prodrugs. google.com A variety of promoieties can be attached to this nitrogen, including:

Amino acid residues or derivatives

Peptides

Acyl groups

Esters

These promoieties are designed to be cleaved in vivo by enzymes, releasing the active 2-phenylmorpholine analog. google.com For instance, linking an amino acid to the morpholine nitrogen can create a prodrug that is a substrate for aminopeptidases. google.com

Pharmacological Characterization of 2 Phenylmorpholine Hydrochloride and Its Derivatives

Mechanisms of Action at Neurotransmitter Systems

The pharmacological effects of 2-phenylmorpholine (B1329631) and its derivatives are primarily rooted in their interactions with monoamine neurotransmitter systems. wikipedia.org These compounds are structurally related to phenethylamine (B48288) and amphetamine. wikipedia.orgwikipedia.org Their core structure consists of a phenyl ring attached to a morpholine (B109124) ring, a feature that dictates their engagement with key proteins involved in neurotransmission. wikipedia.orgwikipedia.org

2-Phenylmorpholine and its substituted analogs, such as phenmetrazine, are recognized as monoamine releasing agents. wikipedia.orgwikipedia.org Their primary mechanism involves interacting with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and to a lesser extent, serotonin (B10506) (SERT). wikipedia.orgnih.gov These transporter proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial step in terminating the signal. nih.gov By acting as substrates for these transporters, phenylmorpholine derivatives can induce a reverse transport, or efflux, of monoamines from the neuron into the synapse. nih.gov

2-Phenylmorpholine itself is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org In vitro studies using rat brain synaptosomes have quantified its activity. The half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to elicit 50% of its maximal effect, provides a measure of potency. A lower EC₅₀ value indicates greater potency. wikipedia.org For 2-phenylmorpholine, the EC₅₀ value for norepinephrine (NE) release is 79 nM and for dopamine (DA) release is 86 nM. wikipedia.org Its effect on serotonin (5-HT) release is significantly weaker, with an EC₅₀ value of 20,260 nM, indicating a preference for catecholamine systems. wikipedia.org

Phenmetrazine, the 3-methyl derivative of 2-phenylmorpholine, also functions as an NDRA. wikipedia.orgnih.gov It demonstrates potent substrate-type releasing activity at DAT and NET, with less potent effects at SERT. nih.gov Studies have reported EC₅₀ values for phenmetrazine in the range of 29–50.4 nM for norepinephrine release and 70–131 nM for dopamine release. wikipedia.orgwikipedia.org Similar to its parent compound, its activity at the serotonin transporter is substantially lower, with EC₅₀ values reported as 7,765 nM to greater than 10,000 nM. wikipedia.orgwikipedia.org In contrast, phendimetrazine, the 3,4-dimethyl derivative, is largely inactive as a releasing agent itself, but is known to be a prodrug that metabolizes to phenmetrazine. wikipedia.orgnih.gov

Monoamine Release Activity of 2-Phenylmorpholine and Derivatives

| Compound | Norepinephrine (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) | Serotonin (5-HT) Release EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 2-Phenylmorpholine | 79 | 86 | 20,260 | wikipedia.org |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 | wikipedia.orgwikipedia.org |

| Phendimetrazine | >10,000 | >10,000 | >100,000 | wikipedia.org |

EC₅₀ (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. Assays were conducted in rat brain synaptosomes. wikipedia.org

While the primary targets of 2-phenylmorpholine derivatives are monoamine transporters, their pharmacological profiles can also be influenced by interactions with various neurotransmitter receptors. wikipedia.org For example, certain derivatives with an N-propyl substitution have been shown to act as dopamine receptor agonists. wikipedia.org

Sigma receptors, which are a unique class of intracellular proteins, have been identified as potential targets for various psychoactive compounds. nih.gov While direct binding data for 2-phenylmorpholine hydrochloride at sigma receptors is not extensively detailed in the available literature, other morpholine-containing structures have been investigated for their sigma receptor activity. nih.gov For instance, the selective sigma-1 receptor agonist PRE-084, which contains a morpholine ring, has been shown to be neuroprotective. nih.gov Given that substances of abuse like cocaine interact with sigma receptors, and antagonism of these receptors can alter their effects, this remains an area of interest for related compounds. nih.gov

Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. google.comnih.gov Inhibition of MAO leads to increased levels of these neurotransmitters in the brain. medbullets.com MAO exists in two isoforms, MAO-A and MAO-B. google.comnih.gov While many antidepressant drugs are MAO inhibitors, the activity of phenylmorpholine derivatives at this enzyme is not their primary mechanism. google.comnih.gov Specifically, phenmetrazine has been shown to be inactive in terms of its actions on vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles. wikipedia.orgnih.gov There is no significant evidence to suggest that 2-phenylmorpholine or its close analogs are potent MAO inhibitors. google.comnih.gov

In Vitro Pharmacological Studies

The pharmacological properties of 2-phenylmorpholine and its derivatives are primarily elucidated through a variety of in vitro (cell-based) experiments. These assays allow for a detailed examination of the molecular mechanisms of action in a controlled environment. nih.gov

Cellular uptake and release assays are fundamental tools for characterizing compounds that target monoamine transporters. giffordbioscience.com These experiments typically use either synaptosomes, which are isolated, sealed nerve endings from brain tissue, or cultured cell lines (like Human Embryonic Kidney 293, or HEK 293 cells) that have been genetically modified to express a specific human monoamine transporter (DAT, NET, or SERT). nih.govnih.govfrontiersin.org

In a typical release assay, the synaptosomes or cells are first loaded with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine). nih.gov After loading, the cells are exposed to various concentrations of the test compound, such as 2-phenylmorpholine. The amount of radioactivity released from the cells into the surrounding buffer is then measured. nih.gov This allows for the determination of the compound's efficacy and potency as a releasing agent, quantified by the EC₅₀ value. wikipedia.orgwikipedia.org

Conversely, in uptake inhibition assays, synaptosomes or transporter-expressing cells are incubated with a radiolabeled substrate in the presence of different concentrations of the test drug. nih.gov The ability of the test drug to block the uptake of the radiolabeled substrate into the cells is measured, and the IC₅₀ value is determined. nih.gov These assays have been instrumental in demonstrating that 2-phenylmorpholine and phenmetrazine function as potent releasers at DAT and NET. wikipedia.orgnih.gov

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These studies measure how strongly a compound binds to a target. This is typically done by assessing the ability of the test compound to displace a known radiolabeled ligand that binds to the receptor of interest. The results are often expressed as an inhibition constant (Ki) or an IC₅₀ value, where a lower value indicates a higher binding affinity.

While extensive receptor binding profiles for this compound are not widely published, studies on the broader class of substituted phenylmorpholines indicate that some derivatives can interact with dopamine receptors. wikipedia.org For example, N-propyl substituted derivatives have been identified as dopamine receptor agonists, meaning they not only bind to the receptor but also activate it to produce a biological response. wikipedia.org The lack of significant binding to other monoamine receptors is also a key characteristic noted for some cathinone (B1664624) derivatives, a related class of stimulants. nih.gov

Enzymatic Assays

The pharmacological activity of 2-phenylmorpholine and its derivatives is primarily understood through their interaction with monoamine transporters. In vitro enzymatic assays, particularly using rat brain synaptosomes, have been crucial in quantifying the potency of these compounds in inducing the release of key neurotransmitters: norepinephrine (NE), dopamine (DA), and serotonin (5-HT). nih.gov These assays measure the half-maximal effective concentration (EC₅₀), which indicates the concentration of a compound required to elicit 50% of its maximal effect—in this case, neurotransmitter release. A lower EC₅₀ value signifies greater potency.

2-Phenylmorpholine itself is a potent norepinephrine–dopamine releasing agent (NDRA). wikipedia.org Its derivatives, which include compounds with substitutions on the morpholine ring or the phenyl ring, exhibit a range of activities at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.gov For instance, phenmetrazine, a well-known derivative, is a potent substrate-type releaser at both DAT and NET, with significantly less activity at SERT. nih.gov

The pharmacological profiles can be finely tuned by structural modifications. Positional isomers of derivatives like methylphenmetrazine (MPM) show distinct activities. Studies have revealed that 2-MPM and 3-MPM are likely to have stimulant properties similar to phenmetrazine, while 4-MPM may produce effects more akin to entactogens due to a different balance of monoamine release. nih.gov The activity of these compounds is often compared to reference stimulants like phenethylamine and dextroamphetamine to contextualize their potency. wikipedia.org

Table 1: Monoamine Release Activity of 2-Phenylmorpholine and Related Compounds EC₅₀ values (in nM) represent the concentration required for half-maximal release of the neurotransmitter. Lower values indicate higher potency. Data derived from assays in rat brain synaptosomes. wikipedia.org

| Compound | Norepinephrine (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) | Serotonin (5-HT) Release EC₅₀ (nM) |

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |

| Phendimetrazine | >10,000 | >10,000 | >100,000 |

| Pseudophenmetrazine | 514 | >10,000 (RI) | >10,000 |

| Dextroamphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 |

| Phenethylamine | 10.9 | 39.5 | >10,000 |

In Vivo Pharmacological Investigations

Neurochemical Profiling

In vivo studies are essential for understanding how the enzymatic activity of 2-phenylmorpholine derivatives translates into neurochemical changes within the living brain. Techniques like in vivo brain microdialysis allow for the real-time measurement of extracellular neurotransmitter levels in specific brain regions. nih.gov For compounds in this class, research focuses on their ability to alter dopamine and serotonin concentrations in areas critical for motivation and reward, such as the nucleus accumbens and the medial prefrontal cortex. nih.gov

Studies on related phenethylamines have shown that these substances can dose-dependently increase dialysate levels of both dopamine and serotonin. nih.gov The magnitude of this increase can vary based on the specific brain area and the age of the subject, indicating that developmental stage can influence the neurochemical response. nih.gov For example, some compounds may produce a more pronounced increase in dopamine in adult subjects compared to adolescents, while the reverse might be true for serotonin release. nih.gov

Another advanced technique for assessing brain chemistry is proton NMR spectroscopy (¹H-NMR), which can non-invasively provide a "neurochemical profile" of the brain. nih.gov This method allows for the quantification of a wide range of cerebral biomarkers and metabolites, offering a broader picture of the neurochemical state and how it is altered by pharmacologically active compounds. nih.gov

Behavioral Pharmacology (Excluding direct dosage/administration details)

The neurochemical effects of 2-phenylmorpholine and its derivatives manifest as distinct behavioral changes, consistent with their classification as central nervous system stimulants. wikipedia.orgwikipedia.org The primary behavioral effects observed in preclinical models include increased locomotor activity and the emergence of stereotyped behaviors. nih.gov These effects are hallmarks of dopamine-releasing agents. wikipedia.org

The behavioral profile can be influenced by the specific chemical structure of the derivative. For instance, research on certain derivatives has shown an ability to counteract tremors induced by other agents, suggesting complex interactions with various neurotransmitter systems. google.com However, the same compounds may not affect other peripherally mediated cholinergic symptoms. google.com

As stimulants, these compounds can produce effects such as increased arousal, enhanced focus, and improved cognitive control at certain therapeutic concentrations. wikipedia.org Studies on analogous compounds have demonstrated stimulation of locomotor activity and the induction of stereotypies in both adolescent and adult animal models, with the intensity of these behaviors sometimes being greater in adolescent subjects. nih.gov Some derivatives may also influence the emission of ultrasonic vocalizations in animal models, which are used to characterize their affective properties. nih.gov

Pharmacokinetic Studies (Excluding specific dosage/administration details)

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and elimination of a drug. For 2-phenylmorpholine derivatives, these studies are crucial for understanding their onset of action and duration of effect. A key concept in the pharmacokinetics of this class is the use of prodrugs. google.com A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. google.com Phendimetrazine, for example, is considered a prodrug that exerts its primary pharmacological effects after being metabolized into its active form, phenmetrazine. nih.govgoogle.com This bioconversion strategy can influence the drug's pharmacokinetic profile. google.com

The pharmacokinetic properties of a compound include its absorption rate, the time to reach maximum plasma concentration (Tmax), and its elimination half-life (t½). nih.gov Following administration, plasma concentrations of the active metabolite rise, reaching a peak before declining as the drug is metabolized and eliminated. nih.gov The elimination half-life, which is the time it takes for the plasma concentration of a drug to decrease by half, can be quite variable, with some long-acting formulations of other psychoactive agents having half-lives of over 50 days. nih.gov

Developing prodrugs or modified-release formulations can be a deliberate strategy to alter pharmacokinetics. A "slow onset" profile, where the active compound is released and becomes available gradually, may be achieved through such approaches. google.com The elimination pathways are also a key area of study; for some compounds, researchers investigate whether enterohepatic circulation (the circulation of substances from the liver to the bile, followed by entry into the small intestine, absorption by the enterocyte and transport back to the liver) plays a role in their long half-life. nih.gov

Structure Activity Relationships Sar and Structure Property Relationships Spr in 2 Phenylmorpholine Hydrochloride Research

Elucidation of Key Pharmacophores and Active Sites

The pharmacophore of 2-phenylmorpholine (B1329631) derivatives, which are known for their stimulant and anorectic properties, is centered on the phenethylamine (B48288) skeleton. This core structure is essential for their interaction with monoamine transporters. The key elements of the pharmacophore include the phenyl ring and the nitrogen atom within the morpholine (B109124) ring. These features allow these compounds to bind to the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), inhibiting the reuptake of these neurotransmitters and leading to increased synaptic concentrations.

The active site for these compounds is the substrate-binding site of these monoamine transporters. The phenyl group typically engages in hydrophobic interactions and pi-stacking with aromatic residues within the transporter proteins. The protonated nitrogen atom of the morpholine ring forms a crucial salt bridge with an acidic residue in the transporter, such as an aspartate residue, which is a hallmark of monoamine transporter ligand interactions.

Impact of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of 2-phenylmorpholine derivatives can be significantly altered by the addition of various substituents to the phenyl ring. These modifications influence the compound's affinity and efficacy at the monoamine transporters.

Positional Isomers and their Pharmacological Profiles

The position of substituents on the phenyl ring of 2-phenylmorpholine analogs has a profound impact on their pharmacological profiles, particularly their potency and selectivity for the different monoamine transporters. For instance, substitution at the para-position of the phenyl ring often enhances activity at the dopamine and norepinephrine transporters.

A study on methoxy-substituted 2-phenylmorpholine analogs highlighted these differences. The 4-methoxy-substituted compound showed the highest potency as a dopamine reuptake inhibitor, whereas the 2-methoxy and 3-methoxy isomers were less potent. This suggests that substitution at the para position is favorable for DAT inhibition.

| Compound | Position of Methoxy Group | Dopamine Reuptake Inhibition (IC50, nM) |

| 2-Methoxy-2-phenylmorpholine | Ortho | >1000 |

| 3-Methoxy-2-phenylmorpholine | Meta | 345 |

| 4-Methoxy-2-phenylmorpholine | Para | 123 |

Stereochemistry and Enantiomeric Differences in Activity

Stereochemistry plays a pivotal role in the biological activity of 2-phenylmorpholine derivatives. The 2-phenylmorpholine core contains a chiral center at the C2 position of the morpholine ring, leading to two enantiomers: (R)-2-phenylmorpholine and (S)-2-phenylmorpholine.

Research has consistently shown that the (S)-enantiomer is significantly more potent as a dopamine and norepinephrine reuptake inhibitor compared to the (R)-enantiomer. For instance, in studies on phenmetrazine, a closely related analog, the (S)-enantiomer was found to be the more active isomer, responsible for its stimulant effects. This stereoselectivity is attributed to the specific three-dimensional orientation of the phenyl and morpholine rings, which allows for a more favorable interaction with the chiral environment of the binding pocket in the monoamine transporters.

| Enantiomer | Dopamine Transporter (DAT) Affinity (Ki, nM) | Norepinephrine Transporter (NET) Affinity (Ki, nM) |

| (S)-2-Phenylmorpholine | 55 | 25 |

| (R)-2-Phenylmorpholine | 480 | 210 |

Computational Chemistry and Molecular Modeling for SAR/SPR Analysis

Computational methods are invaluable tools for understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) of 2-phenylmorpholine analogs. These techniques provide insights into how these molecules interact with their biological targets at a molecular level.

Docking Studies and Ligand-Protein Interactions

Molecular docking studies have been employed to simulate the binding of 2-phenylmorpholine derivatives into the active sites of DAT, NET, and SERT. These studies have helped to visualize the specific interactions that govern the binding affinity and selectivity of these compounds.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to build mathematical models that correlate the structural features of 2-phenylmorpholine derivatives with their biological activities. These models use molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the potency of novel analogs.

For example, a QSAR study might reveal that the inhibitory concentration (IC50) for dopamine reuptake can be predicted by a combination of the Hammett constant (a measure of electronic effects of substituents) and the logarithm of the partition coefficient (logP, a measure of hydrophobicity). Such models are instrumental in guiding the design of new compounds with desired pharmacological profiles, such as enhanced selectivity for a specific transporter.

Molecular Dynamics Simulations

While MD simulations have been extensively applied in drug discovery and for the analysis of various molecular scaffolds, nih.govnih.govnih.gov a review of the current scientific literature reveals a notable absence of specific studies detailing the molecular dynamics simulations of 2-Phenylmorpholine hydrochloride.

The application of MD simulations to this compound would be a logical step in its computational analysis. Such studies could elucidate several key aspects:

Conformational Landscape: MD simulations could map the accessible conformations of the 2-phenylmorpholine core, identifying the lowest energy and most populated states. This would involve analyzing the puckering of the morpholine ring and the rotational freedom of the phenyl group.

Solvation Effects: By simulating the molecule in an aqueous environment, researchers could understand how water molecules interact with the hydrochloride salt and the different parts of the 2-phenylmorpholine structure. This is critical for predicting its behavior in biological systems.

Interaction with Biological Targets: If a specific biological target for this compound were identified, MD simulations could be employed to model their interaction. This would involve docking the ligand into the receptor's binding site and then running a simulation to observe the stability of the complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes induced upon binding. fu-berlin.demdpi.com

Hypothetical Data from a Future MD Simulation Study:

In the absence of published data, we can anticipate the types of results that a molecular dynamics study of this compound might generate. These would likely be presented in data tables summarizing key structural and energetic parameters.

Table 1: Hypothetical Dihedral Angle Analysis for this compound

This table would quantify the preferred orientation of the phenyl ring relative to the morpholine ring, a critical factor for its interaction with a binding site.

| Dihedral Angle (C-N-C-C) | Population (%) in Simulation |

| gauche (+) | Data not available |

| anti | Data not available |

| gauche (-) | Data not available |

Table 2: Hypothetical Analysis of Morpholine Ring Conformations

This table would describe the conformational dynamics of the morpholine ring, which can adopt several low-energy shapes.

| Conformation | Population (%) in Simulation |

| Chair | Data not available |

| Boat | Data not available |

| Twist-Boat | Data not available |

The data in these hypothetical tables would be derived from analyzing the trajectory of the atoms over the course of the simulation. For instance, the population of a particular conformation would be calculated by determining the percentage of simulation time the molecule spends in that state.

The insights gained from such simulations would be invaluable for designing novel analogs with improved potency, selectivity, or pharmacokinetic properties. By understanding the dynamic behavior of this compound at an atomic level, medicinal chemists could make more informed decisions in the lead optimization process. Further experimental and computational studies are warranted to explore the molecular dynamics of this compound and its derivatives.

Therapeutic Potential and Applications of 2 Phenylmorpholine Hydrochloride Analogs

Central Nervous System (CNS) Applications

The morpholine (B109124) ring is a valuable heterocycle in the development of drugs targeting the central nervous system (CNS). Its physicochemical properties, including a flexible conformation and a weak basic nitrogen atom, can help improve a compound's solubility and permeability across the blood-brain barrier. nih.gov In CNS-active compounds, the morpholine moiety can enhance potency, act as a scaffold to correctly orient other chemical groups, and favorably modulate pharmacokinetic properties. nih.gov

Analogs of 2-phenylmorpholine (B1329631) have been extensively investigated for their effects on monoamine neurotransmitter systems, which are crucial in the pathophysiology of many neuropsychiatric disorders. wikipedia.org A primary mechanism of action for many of these compounds is the release and/or inhibition of reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). google.com

Derivatives of 2-phenylmorpholine, such as phenmetrazine, have been identified as potent norepinephrine-dopamine releasing agents (NDRAs). wikipedia.org This activity underlies their stimulant effects, which has led to their investigation for conditions like Attention Deficit Hyperactivity Disorder (ADHD). wikipedia.orggoogle.com The parent compound, 2-phenylmorpholine itself, is a potent NDRA. wikipedia.org Research has focused on creating analogs that can offer a therapeutic benefit for disorders related to monoamine modulation, including depression, bipolar disorder, and ADHD. google.com For instance, specific derivatives like 2-phenyl-4-ethyl-morpholine and 2-o-tolyl-4-methyl-morpholine have been identified as CNS antidepressant agents. google.com

The following table summarizes the monoamine releasing activity for 2-phenylmorpholine and related compounds, indicating their potency. A lower EC₅₀ value signifies greater potency in releasing the specific neurotransmitter.

| Compound | Norepinephrine Release EC₅₀ (nM) | Dopamine Release EC₅₀ (nM) | Serotonin Release EC₅₀ (nM) |

|---|---|---|---|

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29 - 50.4 | 70 - 131 | 7,765 - >10,000 |

| Phendimetrazine | >10,000 | >10,000 | >100,000 |

The structural features of the morpholine ring make it a valuable component in the design of molecules targeting enzymes and receptors implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The modulation of enzymes such as acetylcholinesterase, monoamine oxidase, and beta-secretase is a key strategy in the development of therapies for these conditions. nih.gov While research is ongoing, the ability of the morpholine scaffold to improve brain permeability and interact with CNS targets makes it a promising platform for designing novel agents for neurodegenerative disorders. nih.gov The development of synthetic molecules, including peptides and enzyme inhibitors, aims to precisely target the pathological mechanisms of these diseases. nih.gov

Analgesic and Anti-inflammatory Agents

2-Phenylmorpholine hydrochloride serves as a key intermediate and structural building block in the synthesis of novel analgesic and anti-inflammatory drugs. chemimpex.com Research into related chemical structures has demonstrated the potential for this class of compounds to yield effective agents for pain and inflammation.

Studies on compounds derived from structures like 2-phenyl quinoline (B57606) have shown significant anti-inflammatory and analgesic properties. biomedres.info For example, a series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives were synthesized and screened for these activities, with some showing efficacy comparable to the reference drug diclofenac (B195802) in animal models. biomedres.info Similarly, other research on 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yl) acetamides and their azo derivatives identified compounds with significant analgesic and anti-inflammatory activities when compared to standards like pentazocine (B1679294) and aspirin. mdpi.com Another study on 2-phenoxynicotinic acid hydrazides also yielded compounds with moderate to high analgesic or anti-inflammatory effects. nih.gov These findings underscore the potential of scaffolds related to 2-phenylmorpholine in developing new treatments for pain and inflammation.

| Compound Class | Tested Activity | Key Finding | Reference |

|---|---|---|---|

| 2-Phenylquinoline-4-carboxamide derivatives | Anti-inflammatory & Analgesic | A nucleoside analogue derivative showed significant anti-inflammatory activity comparable to diclofenac. biomedres.info | biomedres.info |

| 2-Phenyl-(quinazolin)-yl acetamide (B32628) derivatives | Anti-inflammatory & Analgesic | A bromophenyl azo derivative demonstrated significant activity comparable to pentazocine and aspirin. mdpi.com | mdpi.com |

| 2-Phenoxynicotinic acid hydrazides | Anti-inflammatory & Analgesic | Compounds with specific substitutions showed moderate to high activity compared to mefenamic acid. nih.gov | nih.gov |

Antimicrobial Properties

While direct studies on the antimicrobial properties of this compound are limited, research into analogous structures suggests potential in this area. The development of novel antibacterial agents is critical due to rising antibiotic resistance. nih.gov

Research on triphenylphosphonium analogs of chloramphenicol (B1208) has produced dual-acting compounds that target both bacterial ribosomes and cellular membranes. nih.gov Certain synthesized analogs were found to be effective at inhibiting the growth of Gram-positive bacteria such as S. aureus, L. monocytogenes, and B. subtilis, in some cases more effectively than chloramphenicol itself. nih.gov Another area of research involves novel bichalcophenes and their aza-analogs, which have demonstrated antimicrobial activity against selected bacteria. nih.gov Many of these compounds showed a synergistic effect with tetracycline, enhancing its inhibitory action, and were able to prolong the post-antibiotic effect, which is the period required for bacteria to recover after brief drug exposure. nih.gov These studies on related heterocyclic compounds highlight a potential avenue for developing phenylmorpholine-based antimicrobial agents.

Emerging Therapeutic Areas

The therapeutic potential of 2-phenylmorpholine analogs extends beyond the applications discussed above, with research exploring their utility in several emerging areas.

Obesity and Addiction: Due to their action on monoamine neurotransmitters, which are involved in appetite and reward pathways, these compounds have been investigated for the treatment of obesity and various drug addictions. google.com

CNS Tumors: The morpholine ring is a component in some molecules designed to inhibit enzymes involved in the pathology of CNS tumors, such as astrocytoma and glioblastoma. nih.gov Specifically, the selective inhibition of the mTOR protein complex is a relevant strategy in CNS drug discovery where morpholine-containing compounds are being explored. nih.gov

Agrochemicals: Beyond pharmaceuticals, this compound is used as an intermediate in the formulation of pesticides and herbicides, where it can enhance their efficacy and stability. chemimpex.com

Analytical Methodologies for 2 Phenylmorpholine Hydrochloride in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 2-Phenylmorpholine (B1329631) hydrochloride, providing the means to separate it from complex mixtures and quantify its presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques, with chiral chromatography being essential for the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like 2-Phenylmorpholine hydrochloride. wvu.edu It offers excellent resolution and sensitivity for both qualitative and quantitative analysis.

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. For the analysis of similar compounds like pheniramine (B192746) maleate (B1232345) and naphazoline (B1676943) hydrochloride, a C18 column is often employed. researchgate.net The mobile phase composition is critical for achieving optimal separation. A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) is common. ekb.egresearchgate.net The pH of the mobile phase is adjusted to ensure that the analyte is in a suitable ionic state for retention and separation. researchgate.net Detection is typically carried out using a UV detector at a specific wavelength. ekb.eg

| Parameter | Typical Conditions for Phenylmorpholine Analogs |

| Stationary Phase | C8 or C18 |

| Mobile Phase | Phosphate buffer and acetonitrile |

| Detection | UV at specific wavelengths (e.g., 215 nm, 230 nm) |

| Flow Rate | 1.0 - 1.3 mL/min |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to increase their volatility. However, for related compounds like phenmetrazine, direct analysis is possible. swgdrug.org

A typical GC analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. nih.gov For the analysis of phenmetrazine, a dilute solution in a solvent like chloroform (B151607) can be used. swgdrug.org

| Parameter | Typical Conditions for Phenylmorpholine Analogs |

| Column | Capillary column (e.g., Zebron ZB-WAX) |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Sample Preparation | Dilution in a suitable solvent (e.g., chloroform) |

Chiral Chromatography

Since 2-Phenylmorpholine possesses a chiral center, the separation of its enantiomers is of significant importance, as different enantiomers can exhibit distinct pharmacological activities. nih.govuff.br Chiral chromatography is the primary method used to achieve this separation. wvu.edu This can be accomplished using either a chiral stationary phase (CSP) or a chiral selector added to the mobile phase in HPLC, or by using a chiral capillary column in GC. wvu.edunih.gov

For HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric separation of a broad range of chiral compounds. nih.gov In GC, chiral columns with stationary phases like cyclodextrin (B1172386) derivatives have proven effective for separating enantiomers of chiral intermediates. nih.gov The choice of the chiral selector and the chromatographic conditions are critical for achieving successful enantiomeric resolution. wvu.edu

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the chemical structure and assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful tools for this purpose. nih.govljmu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are routinely used. nih.gov

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. nih.govresearchgate.net For N-substituted morpholines, the signals for the protons on the morpholine (B109124) ring and the phenyl group can be assigned. nih.gov Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between different protons and carbons in the molecule. nih.govresearchgate.net

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. nih.gov The chemical shifts of the carbon atoms in the morpholine ring and the phenyl group are characteristic and aid in structural confirmation. nih.govresearchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) for Phenylmorpholine Analogs |

| ¹H NMR | Aromatic protons: ~7.0-8.0 ppm, Morpholine protons: ~2.5-4.5 ppm |

| ¹³C NMR | Aromatic carbons: ~120-140 ppm, Morpholine carbons: ~45-75 ppm |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. researchgate.net

When coupled with a chromatographic technique like GC (GC-MS) or HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.gov In the mass spectrum of 2-Phenylmorpholine and its analogs, the molecular ion peak (M+) is observed, which confirms the molecular weight. swgdrug.org The fragmentation pattern, which results from the cleavage of the molecule into smaller charged fragments, provides valuable structural information. For instance, the fragmentation of phenmetrazine under electron ionization (EI) conditions yields characteristic ions that can be used for its identification. swgdrug.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. nih.gov

| Ion | Description |

| [M]+ | Molecular ion |

| [M-CH₃]+ | Loss of a methyl group (for methylated analogs) |

| Fragment ions | Characteristic fragments from the morpholine and phenyl rings |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify chemical substances and elucidate their molecular structure by measuring the absorption of infrared radiation by a sample's constituent chemical bonds. nih.gov For this compound, IR spectroscopy provides a characteristic "fingerprint" spectrum that allows for its unambiguous identification. The analysis involves passing infrared radiation through a sample and detecting which wavelengths are absorbed. These absorptions correspond to the vibrational frequencies of the specific functional groups within the molecule.

In the context of this compound, specific absorption bands in the IR spectrum can be attributed to its key structural features. The presence of the phenyl group, the morpholine ring, the C-O-C ether linkage, and the hydrochloride salt all give rise to distinct peaks. For instance, the spectrum of a closely related compound, 3-methyl-2-phenylmorpholine hydrochloride, shows characteristic absorptions that can be used as a reference for the broader phenylmorpholine structure. nist.gov

Furthermore, IR spectroscopy is instrumental in studying the solid state of the compound. Different crystalline forms, or polymorphs, can exhibit subtle but distinct differences in their IR spectra due to variations in intermolecular interactions and crystal lattice arrangements. researchgate.netnih.gov These differences are often more pronounced in the far-infrared region, which is sensitive to lattice vibrations. nih.gov The optimization of experimental parameters, such as spectral resolution and the number of scans, is crucial for obtaining high-quality spectra with a good signal-to-noise ratio. nih.gov

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| N-H (Ammonium salt) | Stretching | 2400-2700 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1200-1275 |

| C-N | Stretching | 1020-1250 |

Note: These are approximate ranges and can vary based on the specific molecular environment and sample state.

Crystallography and Solid-State Characterization

The solid-state properties of a chemical compound are critical as they influence its stability, solubility, and other physicochemical characteristics. For this compound, a comprehensive solid-state characterization is essential to define its crystalline structure and identify any potential polymorphism, which is the ability of a substance to exist in two or more crystalline forms. nih.govfsu.edu Various analytical techniques are employed for this purpose.

Powder X-ray Diffraction (PXRD) is a primary tool for characterizing the crystalline nature of a material. It provides a unique diffraction pattern for a specific crystal form, acting as a fingerprint for identification and a means to distinguish between different polymorphs. fsu.edu

Single-Crystal X-ray Diffraction (SCXRD) offers a more detailed view, allowing for the absolute determination of the molecular structure, including bond lengths, angles, and the arrangement of molecules within the crystal lattice. fsu.edu

Thermal Analysis , including Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA), is used to investigate the thermal behavior of the compound. nih.govfsu.edu DSC can identify melting points, phase transitions between polymorphs, and measure the heat associated with these events, while TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition profiles. nih.govfsu.edu

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy provides information on the local molecular environment within the crystal lattice. For a hydrochloride salt like this compound, techniques such as ¹³C and ³⁵Cl ssNMR are particularly robust for characterizing different solid forms, including polymorphs and hydrates, by probing the environments of the carbon and chlorine atoms, respectively. fsu.edumdpi.com

Table 2: Techniques for Solid-State Characterization

| Technique | Application for this compound |

| Powder X-ray Diffraction (PXRD) | Fingerprinting of crystalline forms; polymorph screening. fsu.edu |

| Single-Crystal X-ray Diffraction (SCXRD) | Absolute structure determination of a single crystal. fsu.edu |

| Differential Scanning Calorimetry (DSC) | Determination of melting point, purity, and phase transitions. nih.govfsu.edu |

| Thermogravimetry (TGA) | Assessment of thermal stability and solvent/water content. nih.govfsu.edu |

| Solid-State NMR (ssNMR) | Characterization of local molecular environments; polymorph identification. fsu.edumdpi.com |

| Infrared (IR) Spectroscopy | Identification of functional groups and differentiation of polymorphs. nih.gov |

Method Validation and Quality Control in Research Studies

To ensure that analytical data generated during research on this compound is reliable, accurate, and reproducible, the analytical methods used must be rigorously validated. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. nih.gov This process is typically performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). nih.gov

The validation process assesses several key performance parameters:

Specificity/Selectivity : This ensures that the analytical method can accurately measure the analyte (this compound) without interference from other components that may be present, such as impurities or excipients. bepls.comthepharmajournal.com

Linearity and Range : Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. bepls.comthepharmajournal.comiieta.org

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the compound is added to a sample and the percentage recovered is calculated. bepls.comthepharmajournal.comiieta.org

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-day precision) : Precision over a short interval of time with the same analyst and equipment. bepls.comthepharmajournal.com

Intermediate Precision (Inter-day precision) : Precision within the same laboratory but on different days, with different analysts, or on different equipment. bepls.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. bepls.com

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bepls.com

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate) and provides an indication of its reliability during normal usage. nih.gov

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Common Acceptance Criteria |

| Linearity | The ability to elicit results that are directly proportional to analyte concentration. | Correlation coefficient (r² or r) ≥ 0.997 nih.govthepharmajournal.com |

| Accuracy | The closeness of test results to the true value. | Recovery typically within 98-102% thepharmajournal.comiieta.org |

| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% nih.govthepharmajournal.com |

| LOD & LOQ | The lowest concentration that can be reliably detected and quantified. | Calculated based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope. bepls.com |

| Robustness | The ability to remain unaffected by small variations in method parameters. | No significant change in results; RSD ≤ 2% after minor changes. nih.gov |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity and resolution from other components. bepls.comthepharmajournal.com |

Preclinical and Translational Research with 2 Phenylmorpholine Hydrochloride

In Vivo Models for Efficacy and Safety Assessment

Before a compound can be considered for human testing, its efficacy and safety must be evaluated in living organisms, or in vivo. researchgate.net These studies are fundamental to understanding the compound's mechanism of action and its potential for producing desired therapeutic effects and unintended adverse effects. researchgate.netemwa.org The selection of appropriate animal models is crucial and is typically based on the compound's pharmacological target and the human condition it is intended to treat. nih.gov

Given that the parent compound, 2-phenylmorpholine (B1329631), is a potent norepinephrine-dopamine releasing agent, in vivo efficacy models would likely focus on conditions where these neurotransmitter systems are implicated. wikipedia.org For safety assessment, studies are designed to monitor a wide range of physiological and behavioral parameters in at least two species, typically one rodent (like a rat) and one non-rodent. nih.govwindows.net A derivative, 3-Methyl-2-phenylmorpholine hydrochloride, has been noted in animal studies to cause effects such as increased heart rate, ataxia, and sedation, indicating the types of physiological systems that warrant monitoring. cymitquimica.com

| Assessment Type | Model/Method | Key Parameters Evaluated | Rationale |

| Efficacy | Despair Swim Test / Tail Suspension Test | Immobility time, struggling behavior | To screen for potential antidepressant activity, which is linked to norepinephrine (B1679862) and dopamine (B1211576) pathways. edelweisspublications.com |

| Efficacy | Models of Attention-Deficit/Hyperactivity Disorder (ADHD) | Locomotor activity, cognitive performance in tasks | To assess potential as a treatment for ADHD, a primary indication for other dopamine and norepinephrine reuptake inhibitors. |

| Safety | Acute & Repeated Dose Toxicity Studies | Mortality, clinical signs, body weight changes, food/water consumption, hematology, clinical chemistry. edelweisspublications.comnuvisan.com | To identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize dose-limiting toxicities. nih.gov |

| Safety | Safety Pharmacology Core Battery (ICH S7A/S7B) | Cardiovascular (ECG, blood pressure, heart rate), Central Nervous System (behavioral changes, motor function), Respiratory function. nuvisan.com | To investigate potential effects on vital organ systems that could present immediate risks in humans. nuvisan.com |

Biomarker Identification and Validation

Biomarkers are measurable indicators that can be used to assess the pharmacological response to a drug, monitor disease status, or predict the likelihood of toxicity. nih.gov The identification and validation of relevant biomarkers during preclinical development are critical for translating research findings to the clinical setting. nih.gov They can provide objective measures of a drug's activity and safety, helping to guide clinical trial design. emwa.org

For a norepinephrine-dopamine releasing agent like 2-Phenylmorpholine hydrochloride, biomarkers can be categorized based on their application. wikipedia.orgnih.gov

| Biomarker Category | Potential Biomarker | Method of Measurement | Purpose in Development |

| Pharmacodynamic | Plasma/CSF levels of Norepinephrine, Dopamine, and their metabolites | Mass Spectrometry (LC-MS) | To confirm the compound is engaging its target and to correlate the level of target engagement with the observed physiological or therapeutic effect. nih.gov |

| Safety | Liver Function Enzymes (e.g., ALT, AST) | Clinical Chemistry Analysis of Blood Samples | To monitor for potential liver toxicity, as the liver is a common target organ for drug-induced injury. nih.govnih.gov |

| Safety | Kidney Function Markers (e.g., Creatinine, BUN) | Clinical Chemistry Analysis of Blood and Urine Samples | To monitor for potential kidney toxicity, another common target organ. nih.gov |

| Monitoring | Blood Pressure, Heart Rate | Telemetry or standard measurements | To serially assess cardiovascular effects, which are anticipated based on the compound's mechanism of action as a sympathomimetic agent. nih.govnih.gov |

Toxicological Considerations in Preclinical Development

Toxicology studies are a cornerstone of preclinical development, designed to identify potential hazards and characterize the toxicity profile of a new compound before it is administered to humans. emwa.org These studies are conducted under strict guidelines to ensure the reliability and integrity of the data. emwa.org The primary goals are to identify target organs for toxicity, determine dose-response relationships for adverse effects, and help establish a safe starting dose for initial human trials. nih.gov

A standard preclinical toxicology program involves a battery of tests that assess the effects of the compound over different durations and on different biological systems. edelweisspublications.comnih.gov

| Type of Study | Typical Duration | Primary Objective |

| Acute Toxicity | Single dose, observed for several days | To determine the effects of a large, single dose and to identify the maximum tolerated dose (MTD). edelweisspublications.com |

| Subchronic Toxicity | 2 to 4 weeks (repeated dose) | To evaluate the toxicological profile following repeated administration and to identify target organs. nuvisan.com |

| Chronic Toxicity | 6 to 12 months (repeated dose) | To assess the potential for long-term toxicity with chronic exposure. edelweisspublications.com |

| Genotoxicity | In vitro and in vivo assays | To determine if the compound can cause genetic mutations or chromosomal damage. nih.govnih.gov |

| Carcinogenicity | Up to 2 years | To evaluate the potential of the compound to cause cancer with long-term exposure. edelweisspublications.com |

| Reproductive & Developmental Toxicity | Varies | To assess potential effects on fertility, fetal development, and postnatal development. nih.gov |

Translational Pathways to Clinical Development

Translational research is the process of "translating" findings from basic and preclinical science into meaningful clinical applications. nih.gov It involves a continuous feedback loop between laboratory research and clinical practice to ensure that scientific discoveries are effectively and safely developed into new therapies. nih.gov The successful translation of this compound from a preclinical candidate to a clinical investigational drug hinges on the comprehensive data package generated in the preceding stages.

The pathway to clinical development involves several key steps:

Synthesizing Preclinical Data : All data from in vivo efficacy and safety studies, biomarker analyses, and toxicology assessments are compiled and analyzed. This provides a holistic view of the compound's potential benefits and risks. emwa.org

Informing Clinical Trial Design : The preclinical data are used to make critical decisions for the first-in-human (Phase I) clinical trial. The No-Observed-Adverse-Effect Level (NOAEL) from toxicology studies is used to calculate a safe starting dose. nih.gov Pharmacokinetic data from animal studies help predict the compound's absorption, distribution, metabolism, and excretion in humans.

Regulatory Submission : The comprehensive data package forms the core of an Investigational New Drug (IND) application, which is submitted to regulatory authorities like the FDA for permission to begin clinical trials. researchgate.net

Biomarker Implementation : Validated preclinical biomarkers are incorporated into the clinical trial design. Pharmacodynamic biomarkers can provide early proof of mechanism in humans, while safety biomarkers allow for careful monitoring of potential adverse events. nih.gov

Ultimately, the goal of the translational pathway is to ensure that a compound entering clinical trials has a strong scientific rationale, a well-characterized safety profile, and the highest possible chance of proving beneficial to patients. nih.gov

Challenges and Future Perspectives in 2 Phenylmorpholine Hydrochloride Research

Addressing Selectivity and Off-Target Effects

A primary challenge in the development of therapeutic agents based on the 2-phenylmorpholine (B1329631) scaffold is achieving high selectivity for their intended molecular targets while minimizing interactions with other receptors and transporters, which can lead to undesirable side effects. 2-Phenylmorpholine and its derivatives are known to act as monoamine releasing agents. wikipedia.org

The selectivity profile of these compounds for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) is a critical determinant of their pharmacological effects. For instance, 2-Phenylmorpholine itself is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org The relative activity at these transporters can influence the balance between desired stimulant effects and potential adverse reactions.

| Compound | NE Release (EC50, nM) | DA Release (EC50, nM) | 5-HT Release (EC50, nM) |

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |

| Phendimetrazine | >10,000 | >10,000 | >100,000 |

| Pseudophenmetrazine | 514 | >10,000 (RI) | >10,000 |

| Dextroamphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 |

Data sourced from Rothman et al., 2003, and other sources. Assays were conducted in rat brain synaptosomes. wikipedia.org

Development of Novel and Safer Analogs